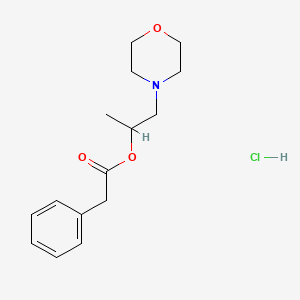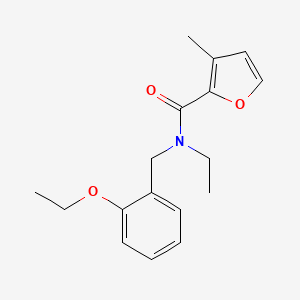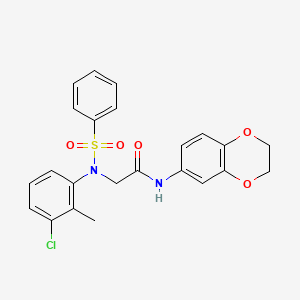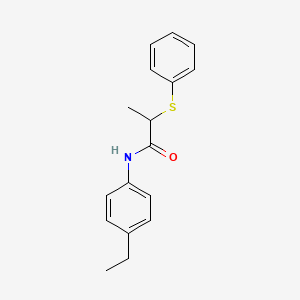![molecular formula C23H20N2O3 B4018389 3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4018389.png)
3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.14739250 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Intermediates in Antibacterial Agents : The synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are useful intermediates for quinolone antibacterials, illustrates the chemical versatility and applicability of related compounds in the development of new antibacterial agents (Schroeder et al., 1992).
Antiallergic Compounds : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including efforts to improve antiallergic potency by varying indole substituents, showcases the potential of structurally similar compounds in creating novel antiallergic agents (Menciu et al., 1999).
Oxidation Studies : Investigations into chloroperoxidase-catalyzed benzylic hydroxylation highlight the reactivity of similar molecular frameworks towards enzymatic oxidation, which could inform synthetic strategies for complex molecules (Miller et al., 1995).
Biological and Pharmacological Applications
Ethylene Production : The role of indolyl-3-acetic acid in the formation of ethylene from related compounds, through peroxidase activity, underscores the biochemical relevance of these molecules in plant biology and could inspire bio-based applications (Mapson and Wardale, 1972).
Oxidative Functionalization : The development of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization process for aromatic carbonyl compound synthesis, utilizing ambient air as the terminal oxidant, exemplifies the environmental and synthetic utility of compounds with similar structural elements (Jiang et al., 2014).
Metabolites with Antimicrobial Activity : The isolation of metabolites from endophytic fungi, including compounds structurally related to the query compound, with demonstrated inhibitory effects on Staphylococcus aureus and methicillin-resistant S. aureus, indicates the potential of these molecules in antimicrobial research (Dai et al., 2009).
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-9-11-17(12-10-16)15-25-20-8-3-2-6-18(20)23(28,22(25)27)14-21(26)19-7-4-5-13-24-19/h2-13,28H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMQDGBQODAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperidine](/img/structure/B4018332.png)
![ethyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4018340.png)
![6-chloro-2-[2-(1-naphthylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4018345.png)




![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4018377.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4018392.png)
![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)
![2-[1-methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018402.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4018403.png)